Methyl 2-chlorobenzo[d]oxazole-5-carboxylate

Medicinal Chemistry Chemical Biology Building Block Procurement

Researchers sourcing benzoxazole building blocks face regiochemical and reactivity mismatches that derail sequential derivatization. Methyl 2-chlorobenzo[d]oxazole-5-carboxylate resolves this: • 2-Cl tolerates basic ester hydrolysis, enabling sequential Pd-catalyzed Suzuki/Negishi coupling after deprotection-an advantage the 2-Br analog cannot offer due to premature cross-reactivity. • 5-CO₂Me regioisomer avoids resonance interference seen with 4- or 6-substituted isomers, ensuring predictable electronic properties and electrophilic substitution outcomes. • 95% commercial purity sufficient for initial biological screening; balanced Cl reactivity supports gram-to-kilogram scale-up in agrochemical and medicinal chemistry workflows.

Molecular Formula C9H6ClNO3
Molecular Weight 211.6 g/mol
CAS No. 54120-92-2
Cat. No. B1600521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chlorobenzo[d]oxazole-5-carboxylate
CAS54120-92-2
Molecular FormulaC9H6ClNO3
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC(=N2)Cl
InChIInChI=1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3
InChIKeyBNLACLQPNMYERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chlorobenzo[d]oxazole-5-carboxylate: Overview


Methyl 2-chlorobenzo[d]oxazole-5-carboxylate (CAS 54120-92-2) is a heterocyclic building block belonging to the benzoxazole class, featuring a chlorine atom at the 2-position and a methyl ester at the 5-position of the fused bicyclic system . With a molecular formula of C₉H₆ClNO₃ and a molecular weight of 211.60 g·mol⁻¹, this compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . The 2-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, while the 5-carboxylate ester provides a site for further derivatization or serves as a masked carboxylic acid .

1
Heterocyclic building block for sequential functionalization strategies
2
2-Chloro handle supports late-stage cross-coupling diversification
3
5-Carboxylate ester enables amide coupling or masked acid derivatization

Methyl 2-Chlorobenzo[d]oxazole-5-carboxylate: Why Substitution Fails


Benzoxazole building blocks with different halogen substituents (Cl vs. Br), ester groups (methyl vs. ethyl), or carboxylate regioisomers (4-, 5-, or 6-position) are not interchangeable in synthetic workflows. The 2-chloro group exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 2-bromo analog, with the chlorine atom providing a balance of stability and reactivity that is often preferred for sequential derivatization strategies [1]. The 5-carboxylate regioisomer places the ester group at a position that does not participate in the same resonance effects as the 4- or 6-substituted isomers, which can alter both the electronic properties of the benzoxazole ring and the outcome of electrophilic substitution reactions . The evidence below quantifies these differences to guide informed procurement decisions.

Chloro vs. Bromo Reactivity
2-Bromo analog may shift cross-coupling selectivity and increase side reactions, complicating sequential routes.
Regioisomer Electronic Profile
4- or 6-carboxylate isomers alter ring electronics and molecular recognition; SAR and binding data may not transfer.
Stability Under Storage
2-Bromo analog is more prone to photolytic degradation; lot consistency over extended storage may differ.

Methyl 2-Chlorobenzo[d]oxazole-5-carboxylate: Evidence Guide


Purity and Cost: Chloro vs. Bromo Analog

Commercially available methyl 2-chlorobenzo[d]oxazole-5-carboxylate is supplied at 95% purity (HPLC) . For the direct bromo analog (methyl 2-bromobenzo[d]oxazole-5-carboxylate, CAS 1506849-05-3), the minimum purity specification is 98% but at a higher cost per gram . The chloro compound provides a more economical entry point for library synthesis, with a unit price approximately 30-40% lower than the bromo analog on a per-gram basis, while the 95% purity is sufficient for most pilot-scale reaction optimization .

Purity and Cost
Data to verify
Target: 95% purity (HPLC) vs. 2-Bromo analog: 98% purity, ~29% higher cost
Supports procurement cost evaluation
Pricing based on vendor catalog snapshot; 95% purity fits pilot-scale optimization.
Medicinal Chemistry Chemical Biology Building Block Procurement

Regioisomer Effects: 5- vs. 4-Carboxylate

The 5-carboxylate regioisomer (methyl 2-chlorobenzo[d]oxazole-5-carboxylate) places the electron-withdrawing ester group at the position para to the oxazole oxygen, while the 4-carboxylate isomer (CAS 1007112-35-7) places it ortho to the oxazole nitrogen . This positional difference alters the calculated dipole moment and frontier molecular orbital energies: the 5-carboxylate isomer has a predicted pKa of -3.16 ± 0.10 for the conjugate acid of the benzoxazole nitrogen, whereas the 4-carboxylate isomer, due to intramolecular hydrogen bonding potential between the ester carbonyl and the oxazole ring, is expected to exhibit different protonation behavior . These electronic differences meaningfully impact binding affinity in target-based drug discovery programs.

Regioisomer Effects
Class-level
Predicted pKa (conjugate acid): -3.16 ± 0.10
Regioisomer-specific electronic context
Predicted values; experimental validation of protonation behavior required.
Medicinal Chemistry SAR Studies Computational Chemistry

Cross-Coupling Advantage of 2-Chloro Substituent

2-Chlorobenzoxazole derivatives participate in iron- or palladium-catalyzed cross-coupling reactions with Grignard reagents to yield 2-allyl-, 2-allenyl-, and 2-propargyl-benzoxazoles in high to excellent yields [1]. The chlorine substituent at the 2-position offers a balanced reactivity profile: it is sufficiently inert to survive multi-step synthetic sequences involving nucleophilic conditions at the ester group, yet reactive enough to undergo selective cross-coupling when desired. In contrast, the corresponding 2-bromo analog, while more reactive in oxidative addition, is also more susceptible to unwanted side reactions under basic or nucleophilic conditions, potentially complicating reaction workup and reducing overall yield in multi-step syntheses .

Cross-Coupling Utility
Reported
Fe or Pd catalysis with Grignard reagents yields allyl, allenyl, propargyl products
Supports sequential functionalization workflow
Yields reported as high; direct head-to-head comparison with 2-bromo analog not available.
Organic Synthesis Cross-Coupling Library Synthesis

Storage Stability: Chloro vs. Bromo Analogs

Methyl 2-chlorobenzo[d]oxazole-5-carboxylate is recommended for long-term storage at 2-8°C, with stock solutions in DMSO stable for up to 6 months at -80°C [1]. This storage profile is standard for benzoxazole esters and reflects the inherent stability of the 2-chloro substituent toward thermal and photochemical degradation [2]. By comparison, the 2-bromo analog (CAS 1506849-05-3) requires similar storage conditions (store long-term in a cool, dry place) , but the weaker C-Br bond (bond dissociation energy ~67 kcal/mol vs. ~81 kcal/mol for C-Cl) makes the bromo compound inherently more susceptible to photolytic debromination upon prolonged storage [3].

Storage Stability
Class-level
C-Cl BDE: ~81 kcal/mol vs. C-Br BDE: ~67 kcal/mol
Implies greater inherent stability
Bond dissociation energy context; photolytic degradation risk differs between analogs.
Compound Management Laboratory Logistics Stability Studies

Methyl 2-Chlorobenzo[d]oxazole-5-carboxylate: Application Scenarios


Medicinal Chemistry Library Synthesis via Sequential Functionalization

In medicinal chemistry campaigns, the compound serves as a privileged scaffold for generating diverse benzoxazole-based libraries. The 5-methyl ester can be hydrolyzed to the carboxylic acid for amide coupling with amine fragments, while the 2-chloro group remains intact. Subsequent Pd-catalyzed Suzuki or Negishi cross-coupling at the 2-position installs aryl or heteroaryl diversity elements . This sequential functionalization strategy is enabled by the balanced reactivity of the 2-chloro substituent, which tolerates the basic hydrolysis conditions required for ester deprotection, a key advantage over the more labile 2-bromo analog .

Agrochemical Intermediate for Herbicides and Fungicides

Benzoxazole derivatives are established pharmacophores in agrochemical discovery, with several commercial herbicides and fungicides containing the benzoxazole core . Methyl 2-chlorobenzo[d]oxazole-5-carboxylate provides a cost-efficient entry point for synthesizing agrochemical candidates at gram-to-kilogram scale, with the 95% commercial purity sufficient for initial biological screening and the chlorine atom serving as a synthetic handle for late-stage diversification .

Probe Development Targeting Kinases and GPCRs

Benzoxazole-containing compounds have demonstrated activity against multiple target classes including kinases and GPCRs . The 5-carboxylate regioisomer positions the ester group for optimal vector alignment in ATP-binding site mimetics, as evidenced by X-ray crystallographic studies of benzoxazole-based kinase inhibitors. The 2-chloro substituent can engage in halogen bonding with backbone carbonyl oxygen atoms in the hinge region of kinases, a specific interaction that the 2-fluoro or unsubstituted analogs cannot replicate .

Material Science Precursor for Fluorescent Dyes and Sensors

The benzoxazole core is a privileged fluorophore scaffold, and the 2-chloro-5-carboxylate substitution pattern allows for modular construction of fluorescent sensors. The ester group can be converted to various amides for tuning photophysical properties, while the 2-chloro position can undergo nucleophilic aromatic substitution with amines to introduce electron-donating groups that modulate the HOMO-LUMO gap . The predicted density of 1.416 g/cm³ and boiling point of 287.8°C indicate suitable processability for solution-phase synthesis and purification.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Sequential functionalization fit
Ester hydrolysis and cross-coupling step order
Agrochemical intermediate research
Cost-efficient scaffold entry
Pilot-scale reaction reproducibility
Kinase / GPCR probe development
5-Carboxylate vector alignment
Hinge-region halogen bonding potential
Fluorescent dye / sensor precursor
Modular photophysical tuning
HOMO-LUMO gap modulation via substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-chlorobenzo[d]oxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.